
2-Fluoro-6-nitropyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-nitropyridin-4-OL is a fluorinated nitropyridine derivative. Compounds containing fluorine and nitro groups are of significant interest due to their unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and nitro groups in the pyridine ring imparts distinct electronic and steric effects, making this compound a valuable building block in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitropyridin-4-OL typically involves the introduction of fluorine and nitro groups into the pyridine ring. One common method is the nucleophilic substitution reaction of a fluorinated pyridine precursor with a nitro group donor. For example, 2,6-diamino-3-iodopyridine can be acylated and then converted into 6-amino-2-fluoro-3-iodopyridine, which is further transformed into 6-(4-nitrophenyldimethoxy)-2-fluoro-3-iodopyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination reactions. These processes require careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Fluoro-6-nitropyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia in solvents such as methanol or acetonitrile.
Major Products Formed
Reduction: Reduction of the nitro group yields 2-fluoro-6-aminopyridin-4-OL.
Substitution: Substitution of the fluorine atom can yield various derivatives, depending on the nucleophile used.
科学的研究の応用
2-Fluoro-6-nitropyridin-4-OL has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated and nitro-substituted pyridine derivatives.
Biology: The compound can be used in the development of fluorinated bioactive molecules, which may exhibit enhanced biological activity and metabolic stability.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorine atom.
作用機序
The mechanism of action of 2-Fluoro-6-nitropyridin-4-OL is primarily influenced by the electronic effects of the fluorine and nitro groups. The electron-withdrawing nature of these groups can modulate the reactivity of the pyridine ring, affecting its interactions with other molecules. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative without the nitro group.
6-Nitropyridin-4-OL: A nitropyridine derivative without the fluorine atom.
2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms but no nitro group.
Uniqueness
2-Fluoro-6-nitropyridin-4-OL is unique due to the simultaneous presence of both fluorine and nitro groups on the pyridine ring This combination imparts distinct electronic properties, making it a valuable intermediate in the synthesis of more complex molecules
特性
分子式 |
C5H3FN2O3 |
|---|---|
分子量 |
158.09 g/mol |
IUPAC名 |
2-fluoro-6-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3FN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9) |
InChIキー |
LZRKWGWJFBNIFW-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=CC1=O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



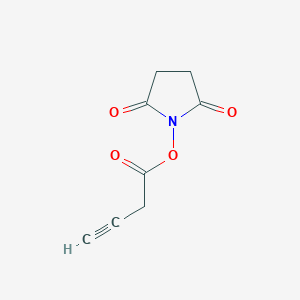
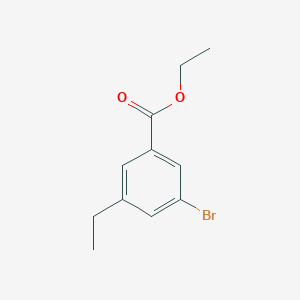
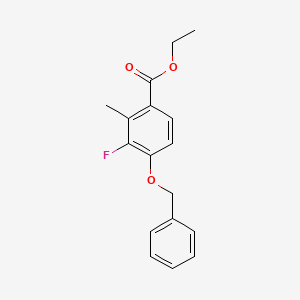
![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
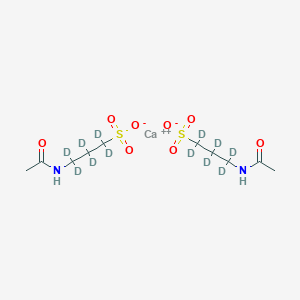
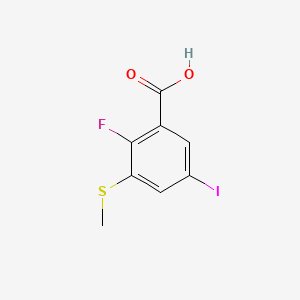
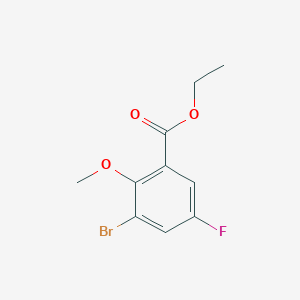
![2-((2-Morpholinoethyl)sulfonyl)thieno[3,2-D][1,2,3]diazaborinin-1(2H)-OL](/img/structure/B14025623.png)
![8-Amino-5-azaspiro[3.4]octan-6-one](/img/structure/B14025625.png)
![calcium;(4R,6S,8S,12R,14R,16E,18R,19R,20S,21S)-19,21-dihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14025627.png)
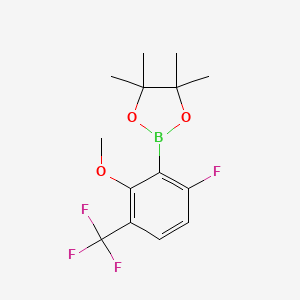

![6-O-benzyl 4-O-tert-butyl (4aS,8aS)-3-cyano-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazine-4,6-dicarboxylate](/img/structure/B14025651.png)
